molecular formula C27H26N6 B15164841 (1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] CAS No. 193606-15-4

(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]

Cat. No.: B15164841
CAS No.: 193606-15-4
M. Wt: 434.5 g/mol
InChI Key: LIWBFUNEPHWCCB-UHFFFAOYSA-N
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Description

(1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is a complex organic compound characterized by its unique triazene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] typically involves a multi-step process. The initial step often includes the formation of the triazene moiety through the reaction of an aromatic amine with nitrous acid, followed by coupling with another aromatic amine. The reaction conditions usually require a controlled temperature and pH to ensure the stability of the triazene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of triazene derivatives on cellular processes. It may also serve as a model compound for investigating the interactions between triazene groups and biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Triazene compounds have been studied for their anticancer and antimicrobial activities.

Industry

Industrially, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

Compared to similar compounds, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] stands out due to its triazene structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.

Properties

CAS No.

193606-15-4

Molecular Formula

C27H26N6

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(4-methylphenyl)diazenyl]-4-[[4-[2-(4-methylphenyl)iminohydrazinyl]phenyl]methyl]aniline

InChI

InChI=1S/C27H26N6/c1-20-3-11-24(12-4-20)28-32-30-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)31-33-29-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

LIWBFUNEPHWCCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)CC3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C

Origin of Product

United States

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